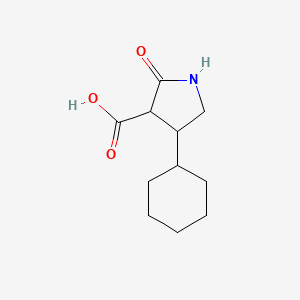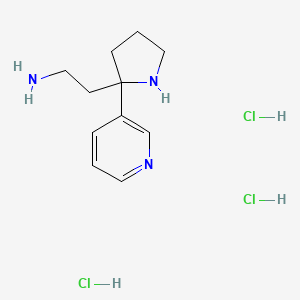
2-(3-吡啶基)-2-吡咯烷基乙胺 3hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl is a useful research compound. Its molecular formula is C11H18ClN3 and its molecular weight is 227.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
吡啶衍生物的化学和性质
吡啶衍生物,包括与 2-(3-吡啶基)-2-吡咯烷基乙胺相关的结构,因其化学和性质而被广泛研究。这些化合物在各种杂环化合物的合成中至关重要,并且由于其生物活性在药物化学中起着至关重要的作用。对吡啶和吡咯烷衍生物的研究导致了具有显着治疗潜力的新型化合物的开发,展示了该化合物在药物发现和开发中的基础作用 (Boča, Jameson, & Linert, 2011)。
吡咯烷在药物发现中的作用
吡咯烷骨架,2-(3-吡啶基)-2-吡咯烷基乙胺中的核心结构,被广泛用于药物化学中,以获得治疗人类疾病的化合物。这种兴趣是由该骨架有效探索药效团空间、有助于分子的立体化学和增加三维覆盖率的能力所驱动的。吡咯烷衍生物的特征是对各种生物靶点的选择性,这证明了该骨架在设计具有不同生物学特征的新化合物中的多功能性 (Li Petri 等,2021)。
吡啶支架在药理学中的作用
吡啶支架,类似于化合物中感兴趣的支架,表现出一系列药理活性。这些活性包括抗菌、抗病毒和抗癌特性,突出了吡啶衍生物的药用重要性。对 2-吡啶酮支架的化学和药理学方面的最新进展的综述强调了吡啶衍生物在生物应用中的多功能性,突出了它们在开发新的治疗剂中的重要性 (Amer 等,2021)。
作用机制
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It is known that the environment can significantly impact the effectiveness of many chemical compounds .
生化分析
Biochemical Properties
2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinic acetylcholine receptors, which are crucial for neurotransmission. The nature of these interactions often involves binding to the receptor sites, leading to either activation or inhibition of the receptor’s function . Additionally, this compound can interact with cytochrome P450 enzymes, influencing their metabolic activity .
Cellular Effects
The effects of 2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate certain signaling pathways that lead to increased gene expression of specific proteins . Moreover, it has been shown to affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, its binding to nicotinic acetylcholine receptors can result in either activation or inhibition, depending on the receptor subtype . Additionally, it can inhibit or activate enzymes like cytochrome P450, leading to changes in gene expression and metabolic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced neurotransmission and improved metabolic activity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to changes in metabolic flux and metabolite levels within the cell . The compound’s metabolism can result in the formation of various metabolites, some of which may have distinct biological activities .
Transport and Distribution
The transport and distribution of 2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it exerts its effects .
Subcellular Localization
The subcellular localization of 2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it influences mitochondrial function and energy metabolism . Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl involves the reaction of 3-pyridinecarboxaldehyde with 2-pyrrolidin-1-ylethylamine in the presence of hydrochloric acid.", "Starting Materials": [ "3-pyridinecarboxaldehyde", "2-pyrrolidin-1-ylethylamine", "Hydrochloric acid" ], "Reaction": [ "To a stirred solution of 3-pyridinecarboxaldehyde (1.0 equiv) in ethanol, add 2-pyrrolidin-1-ylethylamine (1.2 equiv) and hydrochloric acid (1.5 equiv).", "Heat the reaction mixture at reflux for 4 hours.", "Allow the reaction mixture to cool to room temperature and then filter the precipitated product.", "Wash the product with ethanol and dry under vacuum to obtain 2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl as a white solid." ] } | |
CAS 编号 |
1352305-25-9 |
分子式 |
C11H18ClN3 |
分子量 |
227.73 g/mol |
IUPAC 名称 |
2-(2-pyridin-3-ylpyrrolidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17N3.ClH/c12-6-5-11(4-2-8-14-11)10-3-1-7-13-9-10;/h1,3,7,9,14H,2,4-6,8,12H2;1H |
InChI 键 |
GGWFELNOJKBTIO-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)(CCN)C2=CN=CC=C2.Cl.Cl.Cl |
规范 SMILES |
C1CC(NC1)(CCN)C2=CN=CC=C2.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bromo-2-[chloro(difluoro)methoxy]-4,5-difluoro-benzene](/img/structure/B1403912.png)
![1-Bromo-2-chloro-3-[chloro-(difluoro)methoxy]benzene](/img/structure/B1403913.png)
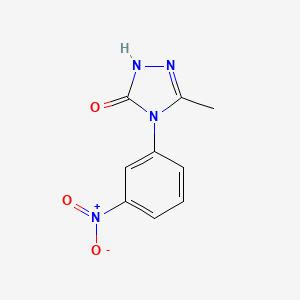
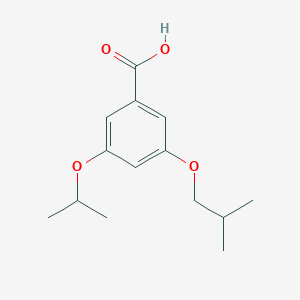

![1-Chloro-4-[chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene](/img/structure/B1403919.png)
![2-Bromo-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene](/img/structure/B1403921.png)


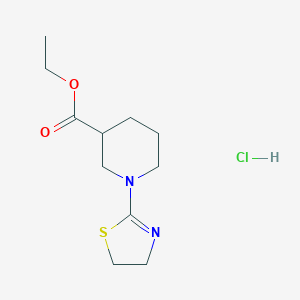


![methyl 3-[2-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]propanoate](/img/structure/B1403932.png)
